
Raloxifene 6-Glucuronide
Overview
Description
Raloxifene 6-Glucuronide is a metabolite of raloxifene, a selective estrogen receptor modulator used primarily for the prevention and treatment of osteoporosis and the prevention of breast cancer in postmenopausal women . Raloxifene undergoes extensive metabolism in the body, resulting in the formation of several glucuronidated compounds, including this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Raloxifene 6-Glucuronide can be synthesized through chemical and microbial processes. The chemical synthesis involves glucuronidation of raloxifene using specific glucuronosyltransferase enzymes . this method may not always meet the required yield for clinical trials .
Industrial Production Methods: A microbial bioconversion process using the microorganism Streptomyces sp NRRL 21489 has been identified and scaled up for the production of this compound . This process involves tank fermentation, followed by purification and characterization using techniques such as UV, LC/MS, and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Raloxifene 6-Glucuronide primarily undergoes glucuronidation reactions . It is formed from raloxifene via the action of UDP-glucuronosyltransferase isoforms UGT1A1 and UGT1A8 .
Common Reagents and Conditions: The glucuronidation process involves the use of UDP-glucuronic acid as a co-substrate and specific glucuronosyltransferase enzymes . The reaction conditions typically include an aqueous environment with appropriate pH and temperature settings to facilitate enzyme activity .
Major Products Formed: The major product formed from the glucuronidation of raloxifene is this compound . Other glucuronidated metabolites include raloxifene 4’-glucuronide and raloxifene 6,27-diglucuronide .
Scientific Research Applications
Pharmacokinetic Studies
Raloxifene 6-Glucuronide is extensively utilized in pharmacokinetic studies to assess the metabolism and bioavailability of raloxifene. Research indicates that approximately 60% of an oral dose is absorbed; however, due to extensive presystemic glucuronide conjugation, the absolute bioavailability is only about 2% . Understanding these dynamics is essential for optimizing dosing regimens and improving therapeutic outcomes.
Key Findings:
- The formation of this compound significantly impacts the systemic exposure to raloxifene.
- Variability in glucuronidation rates among individuals can lead to differences in drug efficacy and safety profiles .
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying raloxifene and its metabolites in biological samples. This application is crucial for drug development and therapeutic monitoring.
Methodological Insights:
- A study demonstrated a rapid LC-MS/MS method for determining this compound levels in human plasma, highlighting its utility in clinical settings .
Metabolic Pathway Studies
Research on the metabolic pathways involving this compound helps elucidate the enzyme kinetics associated with its formation. Studies have shown that genetic polymorphisms in UGTs can affect glucuronidation rates, influencing individual responses to raloxifene therapy .
Case Study Example:
- A study involving Sprague-Dawley rats assessed the differences in systemic exposure to raloxifene glucuronides, revealing species-specific variations that inform human pharmacokinetics .
Comparative Analysis of Raloxifene Metabolites
Metabolite | Formation Mechanism | Biological Activity | Clinical Relevance |
---|---|---|---|
Raloxifene | Direct administration | SERM activity | Primary therapeutic agent |
Raloxifene 4'-Glucuronide | Glucuronidation | Weak anti-estrogenic | Major metabolite (70% of total) |
This compound | Glucuronidation | Active metabolite | Significant for pharmacokinetics |
Mechanism of Action
Raloxifene 6-Glucuronide exerts its effects through its interaction with estrogen receptors. As a selective estrogen receptor modulator, it acts as both an estrogen agonist and antagonist, depending on the target tissue . In bone tissue, it mimics the effects of estrogen, promoting bone mineral density and reducing the risk of fractures . In breast and uterine tissues, it acts as an antagonist, reducing the risk of estrogen-dependent cancers . The molecular targets and pathways involved include the estrogen receptor and various signaling pathways that regulate bone metabolism and cell proliferation .
Comparison with Similar Compounds
Raloxifene 6-Glucuronide is unique among its similar compounds due to its specific glucuronidation at the 6-position. Other similar compounds include raloxifene 4’-glucuronide and raloxifene 6,27-diglucuronide . While these compounds share similar metabolic pathways, this compound has distinct pharmacokinetic properties and biological activities . For example, raloxifene 4’-glucuronide exhibits significantly lower anti-estrogenic activity compared to raloxifene itself .
Biological Activity
Raloxifene 6-Glucuronide is a significant metabolite of raloxifene, a selective estrogen receptor modulator (SERM) primarily used for preventing osteoporosis and breast cancer in postmenopausal women. Understanding the biological activity of this compound is crucial for optimizing its therapeutic benefits and minimizing potential side effects.
Target of Action : this compound primarily targets estrogen receptors (ERs) , functioning as a SERM. This means it can exhibit both estrogenic and anti-estrogenic effects depending on the tissue type.
Mode of Action : The compound acts by selectively modulating estrogen receptor activity, leading to various biological responses:
- Estrogenic Effects : Beneficial effects on bone density and lipid metabolism.
- Anti-estrogenic Effects : Inhibition of cell proliferation in breast and uterine tissues, reducing cancer risk.
Biochemical Pathways : this compound influences multiple biochemical pathways, including those related to bone health and lipid metabolism. It helps maintain bone mineral density while also exerting protective effects against breast cancer .
Pharmacokinetics
Raloxifene undergoes extensive metabolism, primarily through glucuronidation, which forms several metabolites, including this compound. The key enzymes involved in this process are UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A8. These enzymes facilitate the conversion of raloxifene into its glucuronide forms, which are more water-soluble and easily excreted .
Table 1: Key Pharmacokinetic Properties
Property | Value |
---|---|
Bioavailability | <2% due to extensive first-pass metabolism |
Terminal Half-Life | ~24 hours |
Major Metabolites | Raloxifene 4'-glucuronide, this compound |
Primary Metabolizing Enzymes | UGT1A1, UGT1A8 |
Case Studies and Research Findings
Recent studies have explored the interactions of raloxifene with dietary components such as green tea. A notable study indicated that co-consuming green tea with raloxifene reduced systemic exposure to the drug and its glucuronides, suggesting potential dietary influences on drug metabolism .
Study Overview:
- Objective : To evaluate the pharmacokinetics of raloxifene and its glucuronides when consumed with green tea.
- Methodology : A crossover study involving healthy participants who were administered raloxifene with and without green tea over multiple sessions.
- Findings : The presence of green tea altered the absorption dynamics of raloxifene and its metabolites, indicating a significant interaction that warrants further investigation into dietary impacts on drug efficacy.
Cellular Effects
In vitro studies have demonstrated that this compound retains some biological activity related to its parent compound. While it exhibits reduced anti-estrogenic activity compared to raloxifene itself (approximately 1/100th), it still constitutes a significant portion of the circulating metabolites in patients treated with raloxifene .
Genetic Polymorphisms
Research has shown that genetic polymorphisms in UGT enzymes can affect the metabolism of raloxifene, leading to variations in plasma levels of both raloxifene and its glucuronides. For instance, specific variants in UGT1A8 have been associated with altered glucuronidation rates, impacting therapeutic outcomes .
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways and UGT isoforms responsible for Raloxifene 6-Glucuronide formation?
this compound is formed via glucuronidation at the 6-OH position of raloxifene, primarily catalyzed by UDP-glucuronosyltransferase (UGT) isoforms UGT1A1 and UGT1A8. Intestinal UGT1A8 contributes significantly to this metabolism, with an apparent Km of 7.9 µM and Vmax of 0.61 nmol/min/mg protein . In human liver microsomes, UGT1A1 is the dominant isoform for 6-glucuronide formation, while UGT1A10 is specific to the 4'-glucuronide metabolite .
Q. How does intestinal glucuronidation contribute to the presystemic clearance of raloxifene?
Intestinal microsomes exhibit higher intrinsic clearance (17 µL/min/mg) for this compound compared to liver microsomes, suggesting the intestine plays a major role in first-pass metabolism. This is attributed to high expression of UGT1A8 and UGT1A10 in the jejunum, which accelerates presystemic glucuronidation and reduces systemic bioavailability .
Q. What kinetic parameters define this compound formation by UGT1A8?
Expressed UGT1A8 catalyzes 6-glucuronidation with a Km of 7.9 µM and Vmax of 0.61 nmol/min/mg protein. Alamethicin treatment increases activity in intestinal microsomes by 8-fold, highlighting the importance of membrane permeabilization in in vitro assays .
Advanced Research Questions
Q. How can researchers address variability in this compound formation across human liver microsomal preparations?
Variability (3-fold in liver microsomes) arises from differences in UGT1A1 expression. To mitigate this:
- Use recombinant UGT isoforms (e.g., UGT1A1 or UGT1A8) for standardized activity measurements.
- Normalize data to UGT1A1 protein levels via Western blotting.
- Include alamethicin to ensure full enzyme latency disruption .
Q. What methodological considerations optimize in vitro glucuronidation assays for this compound?
- pH Optimization : Basic compounds like raloxifene show enhanced glucuronidation at pH 9.4, improving substrate permeability and reducing Km by 8–13-fold .
- Enzyme Activation : Treat microsomes with alamethicin (50 µg/mg protein) to maximize UGT accessibility .
- Buffer Selection : Phosphate buffer (pH 7.2) improves hydrolysis efficiency when analyzing glucuronides post-incubation .
Q. How do hiPSC-SIECs compare to Caco-2 cells in modeling this compound metabolism?
hiPSC-SIECs overexpress UGT1A1 (119-fold vs. hPECs), leading to 12-fold higher 6-glucuronide formation rates than Caco-2 cells. However, they overproduce 6-glucuronide relative to 4'-glucuronide (metabolite ratio 0.6 vs. 7.9 in hPECs), limiting their fidelity to human plasma profiles .
Q. Why do discrepancies exist between in vitro 4'-/6-glucuronide ratios and human plasma data?
The 4'-glucuronide dominates in plasma due to its 5.6-fold higher intrinsic clearance in intestinal microsomes. In vitro models with unbalanced UGT expression (e.g., hiPSC-SIECs) skew ratios, necessitating correction via isoform-specific activity normalization .
Q. How does green tea co-consumption affect this compound pharmacokinetics?
Green tea catechins (e.g., EGCG) inhibit intestinal UGTs, reducing presystemic glucuronidation. In a crossover study, co-administration decreased raloxifene systemic exposure by competing for UGT1A8/1A10, though 6-glucuronide levels were less impacted than 4'-glucuronide .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35NO10S/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPMSLSINDGEPM-WKRHDJAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35NO10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174264-50-7 | |
Record name | Raloxifene 6-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174264507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RALOXIFENE 6-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446O3AY2S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.